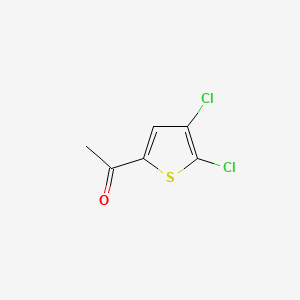

2-Acetyl-4,5-dichlorothiophene

CAS No.: 57681-59-1

Cat. No.: VC2314425

Molecular Formula: C6H4Cl2OS

Molecular Weight: 195.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57681-59-1 |

|---|---|

| Molecular Formula | C6H4Cl2OS |

| Molecular Weight | 195.07 g/mol |

| IUPAC Name | 1-(4,5-dichlorothiophen-2-yl)ethanone |

| Standard InChI | InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |

| Standard InChI Key | HNSUJYLVQPGASF-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(S1)Cl)Cl |

| Canonical SMILES | CC(=O)C1=CC(=C(S1)Cl)Cl |

Introduction

Physical and Chemical Properties

Structural Identification

2-Acetyl-4,5-dichlorothiophene is a thiophene derivative characterized by the presence of two chlorine atoms at positions 4 and 5 of the thiophene ring, with an acetyl group at position 2. This compound is identified by the following parameters:

| Parameter | Value |

|---|---|

| IUPAC Name | 1-(4,5-dichlorothiophen-2-yl)ethanone |

| CAS Number | 57681-59-1 |

| Molecular Formula | C₆H₄Cl₂OS |

| Molecular Weight | 195.07 g/mol |

| Standard InChI | InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |

| Standard InChIKey | HNSUJYLVQPGASF-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(S1)Cl)Cl |

The compound's structure consists of a five-membered thiophene ring containing a sulfur atom, with two chlorine atoms located at positions 4 and 5, and an acetyl group (CH₃CO-) attached at position 2 .

Physical Properties

The physical properties of 2-Acetyl-4,5-dichlorothiophene contribute to its stability and handling characteristics:

| Property | Value |

|---|---|

| Physical State | Yellowish liquid or solid |

| Density | 1.452 g/cm³ |

| Boiling Point | 300.8°C at 760 mmHg |

| Flash Point | 135.7°C |

| Index of Refraction | 1.575 |

| LogP | 3.2575 |

| PSA (Polar Surface Area) | 45.31 |

These properties indicate that 2-Acetyl-4,5-dichlorothiophene is a relatively stable compound with a high boiling point, suggesting strong intermolecular forces .

Synthesis Methods

Friedel-Crafts Acylation

The primary method for synthesizing 2-Acetyl-4,5-dichlorothiophene involves the Friedel-Crafts acylation of 2,5-dichlorothiophene. This reaction typically proceeds through the following steps:

-

A mixture of 2,5-dichlorothiophene and acetyl chloride is prepared

-

A Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is added

-

The reaction is conducted under anhydrous conditions to prevent hydrolysis of the catalyst

-

The mixture is maintained at controlled temperature conditions

-

The product is isolated through extraction and purification methods

The reaction leverages the electron-rich nature of the thiophene ring to facilitate electrophilic substitution by the acetyl group.

Alternative Synthetic Routes

While the Friedel-Crafts acylation is the most common approach, alternative synthetic pathways may include:

-

Direct chlorination of 2-acetylthiophene using selective chlorinating agents

-

Manipulation of other dichlorothiophene derivatives through oxidation or functional group interconversion

Chemical Reactivity

Electrophilic Substitution

Due to the electron-rich nature of the thiophene ring, 2-Acetyl-4,5-dichlorothiophene readily undergoes electrophilic substitution reactions. The presence of two chlorine atoms influences the electronic distribution within the ring, potentially directing the incoming electrophiles to specific positions. These reactions can lead to the formation of halogenated, nitrated, or sulfonated derivatives .

Nucleophilic Substitution

The chlorine atoms on the thiophene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions. This reactivity is valuable in creating functionalized derivatives for various applications, including pharmaceutical intermediates .

Oxidation and Reduction Reactions

2-Acetyl-4,5-dichlorothiophene can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers. The acetyl group can also participate in various transformations, including reduction to an alcohol, oxidation to a carboxylic acid, or participation in condensation reactions .

Condensation Reactions

The acetyl group of 2-Acetyl-4,5-dichlorothiophene makes it particularly useful in condensation reactions, especially in the synthesis of chalcones. These reactions typically involve the condensation with aromatic aldehydes under basic conditions to form α,β-unsaturated ketones with potential biological activities .

Biological Activities and Applications

Anticancer Properties

Research indicates that derivatives of 2-Acetyl-4,5-dichlorothiophene, particularly chalcones synthesized from this compound, exhibit promising anticancer activities. A study on chlorothiophene-based chalcones demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| Chalcone C9 (containing 4,5-dichlorothiophene moiety) | Colorectal cancer (WiDr) | Promising cytotoxicity |

| Various chalcones | Liver (HepG2), Prostate (DU145), Breast (MBA-MB-231) | IC₅₀ values of 1-5 μM |

The compound's cytotoxic properties make it a valuable starting material for developing potential anticancer agents .

Enzyme Inhibition

Molecular docking studies suggest that derivatives of dichlorothiophene compounds interact with cytochrome P450 enzymes, specifically cytochrome P450 14 alpha-sterol demethylase (CYP51). This interaction potentially inhibits the enzyme's activity, affecting sterol biosynthesis in cells. Such properties could be exploited for developing antifungal agents, as CYP51 is a critical enzyme in fungal ergosterol biosynthesis .

Synthetic Intermediates

2-Acetyl-4,5-dichlorothiophene serves as an important intermediate in organic synthesis, particularly in the preparation of:

-

Pharmaceutical intermediates

-

Chalcones with various biological activities

-

Heterocyclic compounds with potential applications in materials science

Research Applications

Chemical Research

In chemical research, 2-Acetyl-4,5-dichlorothiophene is primarily used as:

-

An intermediate in the synthesis of complex organic molecules

-

A model compound for studying the effects of substituents on thiophene reactivity

-

A building block for creating libraries of compounds for biological screening

Medicinal Chemistry

In medicinal chemistry, the compound and its derivatives have been explored for:

-

Development of novel anticancer agents, particularly through chalcone synthesis

-

Creation of compounds with potential antifungal properties through CYP51 inhibition

-

Exploration of other biological activities that may arise from the unique combination of thiophene and chlorine substituents

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of 2-Acetyl-4,5-dichlorothiophene exist, each with its own distinctive properties:

| Compound | Structure Difference | Notable Properties |

|---|---|---|

| 2-Acetyl-4-chlorothiophene | Single chlorine at position 4 | Different electronic distribution, potentially altered reactivity |

| 3-Acetyl-2,5-dichlorothiophene | Acetyl group at position 3 instead of 2 | Different reactivity pattern, used in different synthetic applications |

| 2,5-Dichlorothiophene | Lacks acetyl group | Serves as a precursor, less reactive toward nucleophiles |

| 3-Methyl-4,5-dichlorothiophene-2-carboxylic acid | Carboxylic acid instead of acetyl group, with methyl at position 3 | Different reactivity, used in different applications |

These structural differences lead to variations in reactivity, physical properties, and potential applications .

Reaction Comparison

The reactivity of 2-Acetyl-4,5-dichlorothiophene differs from its analogues primarily due to the electronic effects of the substituents:

-

The acetyl group at position 2 has a stronger electron-withdrawing effect compared to other positions

-

The presence of two chlorine atoms at positions 4 and 5 creates a unique electronic distribution

-

These combined electronic effects influence the compound's ability to participate in various reactions, including condensations and electrophilic substitutions

| Hazard Type | Classification |

|---|---|

| Risk Phrases | 36/37/38 (Irritating to eyes, respiratory system, and skin) |

| Safety Phrases | 26-36/37/39 (In case of contact with eyes, rinse immediately with water and seek medical advice; wear suitable protective clothing, gloves, and eye/face protection) |

These classifications indicate that proper safety measures should be implemented when working with this compound .

Synthetic Applications

Chalcone Synthesis

One of the most significant applications of 2-Acetyl-4,5-dichlorothiophene is in the synthesis of chalcones. This process typically involves:

-

Condensation of 2-Acetyl-4,5-dichlorothiophene with various aromatic aldehydes

-

Reaction under basic conditions (often using sodium or potassium hydroxide)

-

Formation of α,β-unsaturated ketones with the general structure (E)-1-(4,5-dichlorothiophen-2-yl)-3-(aryl)prop-2-en-1-one

-

Purification of the resulting chalcones by recrystallization or column chromatography

The chalcones synthesized from 2-Acetyl-4,5-dichlorothiophene have demonstrated significant biological activities, particularly anticancer properties, making this synthetic application particularly valuable in medicinal chemistry research .

Heterocyclic Ring Formation

2-Acetyl-4,5-dichlorothiophene can serve as a starting material for the synthesis of various heterocyclic compounds through:

-

Condensation reactions with nitrogen-containing compounds to form pyrazoles, isoxazoles, or pyrimidines

-

Cyclization reactions to form fused ring systems

-

Modification of the thiophene core to create more complex heterocyclic structures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume